3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one
Description
This compound features a cyclohexa-2,4-dien-1-one core substituted with a 3-amino group and a pyridin-2-yl hydrazinylidene moiety.
Properties
CAS No. |
51790-22-8 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
5-amino-2-(pyridin-2-yldiazenyl)phenol |
InChI |
InChI=1S/C11H10N4O/c12-8-4-5-9(10(16)7-8)14-15-11-3-1-2-6-13-11/h1-7,16H,12H2 |
InChI Key |
KVJZCVRCRMEMIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-[(pyridin-2-yl)azo]phenol typically involves a diazo-coupling reaction. This process begins with the diazotization of 2-aminopyridine, which is then coupled with 5-aminophenol under controlled conditions. The reaction is usually carried out at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-[(pyridin-2-yl)azo]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
5-Amino-2-[(pyridin-2-yl)azo]phenol has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles and plastics.
Mechanism of Action
The mechanism of action of 5-Amino-2-[(pyridin-2-yl)azo]phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. This compound can also bind to DNA and proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, physicochemical properties, and synthetic strategies.
2.1. 6-[(2-Phenylhydrazinyl)methylidene]cyclohexa-2,4-dien-1-one
- Structure: Cyclohexadienone core with phenylhydrazinylidene substituent (C₁₃H₁₂N₂O) .
- Key Differences :
- Replaces pyridine with a phenyl group, reducing electron-withdrawing effects and hydrogen-bonding capacity.
- Simpler molecular weight (228.25 g/mol vs. ~265.28 g/mol for the target compound).
- Synthesis : Similar hydrazone formation but starting from phenylhydrazine.
- Applications : Phenyl analogs are often explored for antimicrobial or antioxidant activities due to aromatic stabilization.
2.2. Salicylaldehyde Hydrazone (6-(Hydrazinomethylidene)cyclohexa-2,4-dien-1-one)
- Structure: Cyclohexadienone core with a hydroxyl group at position 2 and hydrazone linkage (C₇H₆N₂O) .
- Key Differences: Lacks the 3-amino group and pyridyl substituent, resulting in reduced structural complexity. Hydroxyl group enhances solubility in polar solvents.
- Spectral Data : IR shows strong C=O (1642 cm⁻¹) and NH stretches (3274–3174 cm⁻¹) , similar to the target compound.
2.3. (3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)(phenyl)methanone (6b)
- Structure: Thienopyridine fused with bromobenzofuran and a phenylketone group (C₂₂H₁₃BrN₂O₂S) .
- Key Differences: Incorporates a thienopyridine ring and bromobenzofuran, increasing molecular weight (449.32 g/mol) and steric bulk.
- Synthesis : Multi-step process involving KOH-mediated condensation and piperidine-catalyzed cyclization (Yield: 84%) .
- Physical Properties : Higher melting point (260–262°C) compared to simpler hydrazones, likely due to extended conjugation.
2.4. 2,4-Dibromo-6-[(quinolin-8-ylamino)methylidene]cyclohexa-2,4-dien-1-one Monohydrate
- Structure: Dibrominated cyclohexadienone with quinolinylamino substituent .
- Key Differences: Bromination at positions 2 and 4 increases halogen-mediated reactivity. Quinoline substituent introduces a larger heteroaromatic system, influencing π-π stacking interactions.
- Applications: Quinoline derivatives are often studied for anticancer or antimalarial properties.
Comparative Data Table
Key Observations
- Electronic Effects: Pyridinyl and quinolinyl substituents enhance electron-deficient character compared to phenyl or hydroxyl groups, influencing reactivity in nucleophilic additions .
- Bioactivity Potential: Brominated analogs (e.g., 6b) show promise in medicinal chemistry due to halogen-bonding interactions, whereas amino groups (as in the target compound) may improve solubility and hydrogen-bonding capacity .
- Synthetic Complexity : Multi-step syntheses (e.g., for 6b) achieve higher molecular complexity but require stringent conditions, whereas hydrazone formation is straightforward for simpler analogs .
Biological Activity
3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The synthesis of 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves several steps, typically starting from hydrazine derivatives and pyridine-based precursors. The compound features a cyclohexadiene core that contributes to its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exhibit significant anticancer properties. For instance, a related thiazole-pyridine hybrid was shown to have an IC50 value of 5.71 μM against breast cancer cell lines, outperforming standard treatments like 5-fluorouracil . The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings can enhance efficacy against various cancer types.
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. In a comparative study, derivatives containing hydrazinylidene moieties demonstrated substantial antiradical activity, surpassing the well-known antioxidant Trolox by 1.3–1.7 times . This indicates potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of hydrazine derivatives. Compounds structurally related to 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one exhibited growth-inhibitory effects against various bacterial strains, with some showing minimum inhibitory concentrations (MIC) as low as 31.25 µg/mL . This suggests that such compounds could be developed into effective antibacterial agents.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and oxidative stress, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis through pathways involving reactive oxygen species (ROS) generation .
- Metal Chelation : The ability of these compounds to chelate metal ions may contribute to their antioxidant properties by reducing metal-catalyzed oxidative damage .
Case Studies
Several case studies illustrate the biological activity of compounds related to 3-Amino-6-[2-(pyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one:
Study 1: Anticancer Efficacy
In vitro studies on a series of thiazole-pyridine hybrids showed promising anticancer activity against multiple cell lines (MCF7, HepG2). The most potent compound achieved an IC50 value significantly lower than conventional chemotherapeutics .
Study 2: Antioxidant Evaluation
A comparative analysis demonstrated that certain hydrazine derivatives exhibited superior antioxidant capabilities compared to established antioxidants like Trolox. This was attributed to their ability to scavenge free radicals effectively .
Study 3: Antimicrobial Testing
A novel series of hydrazone derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications enhanced their antimicrobial potency, suggesting pathways for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
